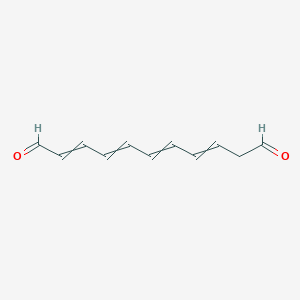
Undeca-2,4,6,8-tetraenedial
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Undeca-2,4,6,8-tetraenedial is an organic compound with the molecular formula C11H12O2 It is characterized by the presence of four conjugated double bonds and two aldehyde groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of undeca-2,4,6,8-tetraenedial can be achieved through several methods. One common approach involves the oxidative cleavage of polyunsaturated hydrocarbons. For instance, the compound can be synthesized by the oxidation of undeca-2,4,6,8-tetraene using reagents such as ozone (O3) followed by reductive workup with zinc (Zn) and acetic acid (CH3COOH) .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced catalytic systems to ensure efficient conversion of starting materials.
Analyse Des Réactions Chimiques
Types of Reactions
Undeca-2,4,6,8-tetraenedial undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids.
Reduction: Reduction of the aldehyde groups can yield the corresponding alcohols.
Substitution: The double bonds in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogens (e.g., Br2) and other electrophiles can be used under controlled conditions.
Major Products Formed
Oxidation: Formation of undeca-2,4,6,8-tetraenoic acid.
Reduction: Formation of undeca-2,4,6,8-tetraenediol.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
Undeca-2,4,6,8-tetraenedial has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential antimicrobial and cytotoxic properties.
Industry: Utilized in the production of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of undeca-2,4,6,8-tetraenedial involves its interaction with biological molecules. The compound can form covalent bonds with nucleophilic sites in proteins and nucleic acids, leading to alterations in their structure and function. This reactivity is primarily due to the presence of the conjugated aldehyde groups, which can undergo nucleophilic addition reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Undeca-2,4,6,8-tetraene: Similar structure but lacks the aldehyde groups.
Undeca-2,4,6-trienoic acid: Contains three double bonds and a carboxylic acid group.
Uniqueness
Undeca-2,4,6,8-tetraenedial is unique due to its combination of conjugated double bonds and aldehyde groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
63792-09-6 |
|---|---|
Formule moléculaire |
C11H12O2 |
Poids moléculaire |
176.21 g/mol |
Nom IUPAC |
undeca-2,4,6,8-tetraenedial |
InChI |
InChI=1S/C11H12O2/c12-10-8-6-4-2-1-3-5-7-9-11-13/h1-8,10-11H,9H2 |
Clé InChI |
YLIJOIHXHLNARJ-UHFFFAOYSA-N |
SMILES canonique |
C(C=CC=CC=CC=CC=O)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



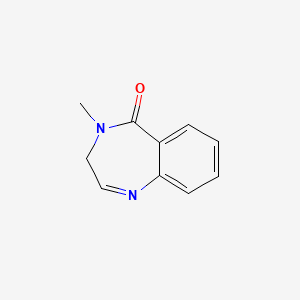
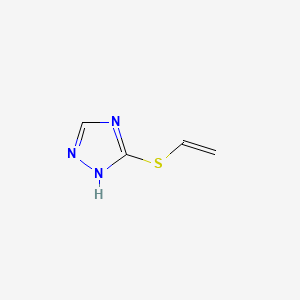


silane](/img/structure/B14508209.png)
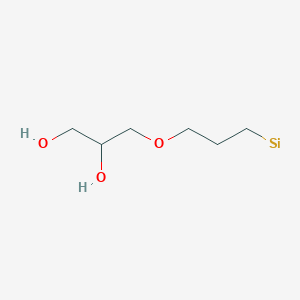

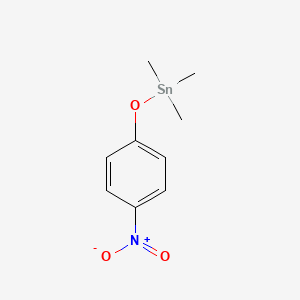
![2-[3-(2-Chlorobenzoyl)phenoxy]-2-methylpropanoic acid](/img/structure/B14508234.png)
![Ethyl [chloro(isocyanato)methyl]phosphonochloridate](/img/structure/B14508243.png)
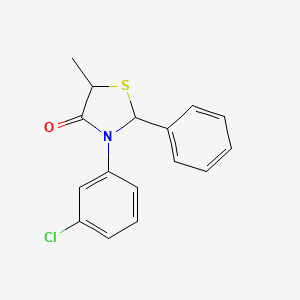

![4-Methyl-2-[2-(4-nitrophenyl)ethenyl]-1,3-dioxolane](/img/structure/B14508257.png)
